3-((1-(Bromomethyl)-3-methylcyclohexyl)oxy)tetrahydrofuran
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Overview
Description
3-((1-(Bromomethyl)-3-methylcyclohexyl)oxy)tetrahydrofuran is an organic compound featuring a tetrahydrofuran ring substituted with a bromomethyl group attached to a cyclohexyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(Bromomethyl)-3-methylcyclohexyl)oxy)tetrahydrofuran typically involves the following steps:
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Formation of the Bromomethyl Intermediate: : The bromomethyl group can be introduced via bromination of a suitable precursor, such as 3-methylcyclohexanol, using reagents like N-bromosuccinimide (NBS) in the presence of light or a radical initiator .
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Cyclization to Form Tetrahydrofuran Ring: : The bromomethyl intermediate is then reacted with tetrahydrofuran under basic conditions to form the desired compound. This step often involves the use of a strong base like sodium hydride (NaH) to deprotonate the tetrahydrofuran, facilitating nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions to modify the functional groups on the cyclohexyl ring or the tetrahydrofuran moiety.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used under mild conditions to replace the bromine atom.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the cyclohexyl ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce any carbonyl groups present.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a ketone or carboxylic acid derivative.
Scientific Research Applications
Chemistry
In organic synthesis, 3-((1-(Bromomethyl)-3-methylcyclohexyl)oxy)tetrahydrofuran can serve as a versatile intermediate for the construction of more complex molecules. Its reactivity makes it useful for introducing functional groups into target compounds.
Biology and Medicine
The compound’s potential biological activity is of interest in medicinal chemistry. It could be explored for its effects on various biological pathways, potentially leading to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals, polymers, and materials with unique properties. Its reactivity allows for the creation of tailored molecules for specific applications.
Mechanism of Action
The mechanism by which 3-((1-(Bromomethyl)-3-methylcyclohexyl)oxy)tetrahydrofuran exerts its effects depends on the context of its use. In chemical reactions, the bromomethyl group acts as a leaving group, facilitating nucleophilic substitution. In biological systems, its mechanism would involve interactions with molecular targets such as enzymes or receptors, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)tetrahydrofuran: Lacks the cyclohexyl moiety, making it less sterically hindered and potentially more reactive in certain reactions.
3-((1-(Chloromethyl)-3-methylcyclohexyl)oxy)tetrahydrofuran: Similar structure but with a chloromethyl group instead of a bromomethyl group, which may affect its reactivity and the types of reactions it undergoes.
3-((1-(Bromomethyl)cyclohexyl)oxy)tetrahydrofuran: Similar but without the methyl group on the cyclohexyl ring, which could influence its steric and electronic properties.
Uniqueness
3-((1-(Bromomethyl)-3-methylcyclohexyl)oxy)tetrahydrofuran is unique due to the presence of both a bromomethyl group and a methyl-substituted cyclohexyl ring. This combination of functional groups provides a distinct reactivity profile, making it a valuable intermediate in organic synthesis and a potential candidate for further exploration in medicinal chemistry.
Properties
Molecular Formula |
C12H21BrO2 |
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Molecular Weight |
277.20 g/mol |
IUPAC Name |
3-[1-(bromomethyl)-3-methylcyclohexyl]oxyoxolane |
InChI |
InChI=1S/C12H21BrO2/c1-10-3-2-5-12(7-10,9-13)15-11-4-6-14-8-11/h10-11H,2-9H2,1H3 |
InChI Key |
ZDYDJFYDWJCKBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)(CBr)OC2CCOC2 |
Origin of Product |
United States |
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